molecular formula C28H44Cl2N4O6 B12399116 Kukoamine A-d8 (dihydrochloride)

Kukoamine A-d8 (dihydrochloride)

Cat. No.: B12399116
M. Wt: 611.6 g/mol
InChI Key: HBTFLNFDZKITRE-JRDXKIQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kukoamine A-d8 (dihydrochloride) involves the deuteration of Kukoamine A. The process typically starts with the preparation of Kukoamine A, which is synthesized through a multi-step process. The initial step involves the reaction of spermine with formaldehyde to form terminal cyclic-secondary amines. These amines then react with 3,4-dimethoxycinnamoyl chloride to form an intermediate compound. This intermediate undergoes a Knoevenagel reaction to form dicaffeoylspermine, which is subsequently reduced to Kukoamine A .

For the deuteration process, deuterium oxide (D2O) is used to replace the hydrogen atoms in Kukoamine A, resulting in the formation of Kukoamine A-d8. The final product is then converted to its dihydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of Kukoamine A-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of commercial reagents and ambient reaction conditions to achieve high yields with minimal purification efforts . The deuteration step is carefully controlled to ensure the incorporation of deuterium atoms, enhancing the compound’s stability and efficacy in research applications .

Chemical Reactions Analysis

Types of Reactions

Kukoamine A-d8 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kukoamine A-d8, which can be further analyzed for their pharmacological properties .

Properties

Molecular Formula

C28H44Cl2N4O6

Molecular Weight

611.6 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[3-[[1,1,2,2,3,3,4,4-octadeuterio-4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butyl]amino]propyl]propanamide;dihydrochloride

InChI

InChI=1S/C28H42N4O6.2ClH/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22;;/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38);2*1H/i1D2,2D2,13D2,14D2;;

InChI Key

HBTFLNFDZKITRE-JRDXKIQOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C([2H])([2H])NCCCNC(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl

Origin of Product

United States

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